1-(2-Methoxyphenyl)-4-{2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzoyl}piperazine
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Overview
Description
1-(2-Methoxyphenyl)-4-{2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzoyl}piperazine is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group and a benzoyl group linked to a phenyl-oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyphenyl)-4-{2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzoyl}piperazine typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.
Attachment of the Benzoyl Group: The oxadiazole derivative is then reacted with a benzoyl chloride in the presence of a base to form the benzoyl-oxadiazole intermediate.
Formation of the Piperazine Derivative: The final step involves the reaction of the benzoyl-oxadiazole intermediate with 1-(2-methoxyphenyl)piperazine under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyphenyl)-4-{2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzoyl}piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(2-Methoxyphenyl)-4-{2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzoyl}piperazine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anticancer, antimicrobial, and anti-inflammatory activities.
Material Science: The compound’s unique structure makes it suitable for use in the development of new materials with specific electronic and optical properties.
Biological Studies: It can be used to study the interactions of piperazine derivatives with biological targets.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyphenyl)-4-{2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzoyl}piperazine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The methoxyphenyl and benzoyl groups can enhance the compound’s binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxyphenyl)piperazine: A simpler derivative with similar biological activity.
1-(2-Methoxyphenyl)-3-phenyl-1,4-dihydro-1,2,4-benzotriazin-4-yl: Another compound with a similar structure but different electronic properties.
Uniqueness
1-(2-Methoxyphenyl)-4-{2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzoyl}piperazine is unique due to the presence of both the oxadiazole and piperazine rings, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research .
Properties
IUPAC Name |
[4-(2-methoxyphenyl)piperazin-1-yl]-[2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O4/c1-33-24-14-8-6-12-22(24)30-15-17-31(18-16-30)27(32)21-11-5-7-13-23(21)34-19-25-28-26(29-35-25)20-9-3-2-4-10-20/h2-14H,15-19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEKVZNTYNKTACS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=CC=C3OCC4=NC(=NO4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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